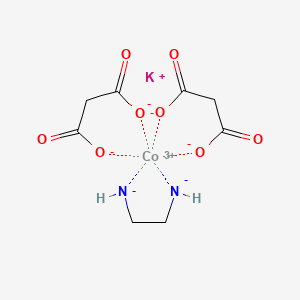
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is a coordination compound that features cobalt as the central metal ion, coordinated with ethylenediamine and malonate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium typically involves the reaction of cobalt salts with ethylenediamine and malonic acid under controlled conditions. The process generally includes:
Dissolution of cobalt salts: Cobalt chloride or cobalt nitrate is dissolved in water.
Addition of ethylenediamine: Ethylenediamine is added to the solution, forming a cobalt-ethylenediamine complex.
Introduction of malonic acid: Malonic acid is then added to the mixture, leading to the formation of the bis(malonato) complex.
Precipitation and isolation: Potassium hydroxide is added to precipitate the final product, which is then filtered and purified.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with more rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated crystallization may be employed to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium undergoes various chemical reactions, including:
Oxidation and reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution reactions: Ligands such as ethylenediamine and malonate can be replaced by other ligands under specific conditions.
Complexation reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines.
Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH carefully controlled.
Major Products
Oxidation: Formation of higher oxidation state cobalt complexes.
Reduction: Formation of lower oxidation state cobalt complexes.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as battery electrodes and supercapacitors.
Wirkmechanismus
The mechanism by which Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium exerts its effects involves coordination chemistry principles. The cobalt center interacts with various substrates through coordination bonds, facilitating chemical transformations. The ethylenediamine and malonate ligands stabilize the cobalt center, allowing it to participate in redox and substitution reactions. Molecular targets include organic molecules and metal ions, with pathways involving electron transfer and ligand exchange.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A cobalt complex with three ethylenediamine ligands.
Bis(malonato)nickelate(II): A nickel complex with two malonate ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Uniqueness
Cobaltate(1-),(ethylenediamine)bis(malonato)-,potassium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H10CoKN2O8-2 |
|---|---|
Molekulargewicht |
360.20 g/mol |
IUPAC-Name |
potassium;2-azanidylethylazanide;cobalt(3+);propanedioate |
InChI |
InChI=1S/2C3H4O4.C2H6N2.Co.K/c2*4-2(5)1-3(6)7;3-1-2-4;;/h2*1H2,(H,4,5)(H,6,7);3-4H,1-2H2;;/q;;-2;+3;+1/p-4 |
InChI-Schlüssel |
CIWSCVYOIRLOBN-UHFFFAOYSA-J |
Kanonische SMILES |
C(C[NH-])[NH-].C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].[K+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
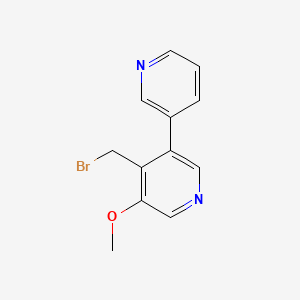

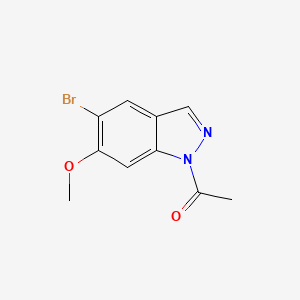
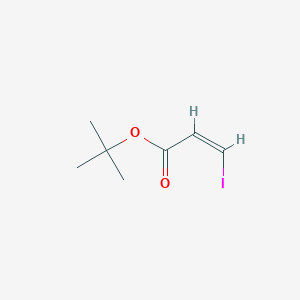
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
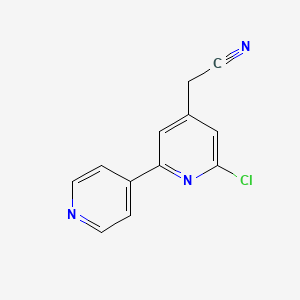
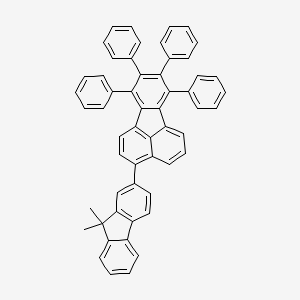

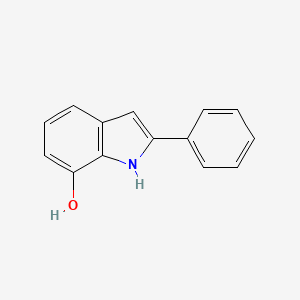
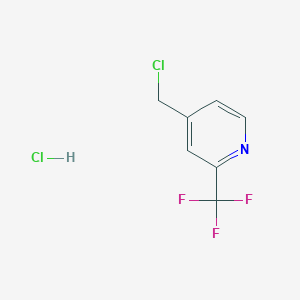

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)

